(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15865294
InChI: InChI=1S/C18H20N2OS/c1-2-22-17-11-10-15(13-19-17)16-9-6-12-20(16)18(21)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,16H,2,6,9,12H2,1H3
SMILES:
Molecular Formula: C18H20N2OS
Molecular Weight: 312.4 g/mol

(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC15865294

Molecular Formula: C18H20N2OS

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone -

Specification

Molecular Formula C18H20N2OS
Molecular Weight 312.4 g/mol
IUPAC Name [2-(6-ethylsulfanylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C18H20N2OS/c1-2-22-17-11-10-15(13-19-17)16-9-6-12-20(16)18(21)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,16H,2,6,9,12H2,1H3
Standard InChI Key IRDSLQQRCGAYSJ-UHFFFAOYSA-N
Canonical SMILES CCSC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3

Introduction

(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound that combines a pyridine ring, a pyrrolidine moiety, and a phenyl group attached through a carbonyl linkage. This compound is notable for its structural complexity and potential applications in medicinal chemistry and organic synthesis.

Synthesis and Preparation

The synthesis of (2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the ethylthio group onto the pyridine ring. The final step often involves a condensation reaction to form the carbonyl linkage with the phenyl group.

Potential Applications

This compound has potential applications in medicinal chemistry due to its complex structure, which allows for interactions with various biological targets. The presence of both nitrogen-containing rings and the carbonyl group may facilitate binding with enzymes or receptors, potentially leading to biological activity.

Comparison with Related Compounds

CompoundStructureKey Features
2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehydeC13H18N2OSContains an aldehyde group instead of a phenyl group attached via a carbonyl linkage.
(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanoneC18H20N2OSFeatures a phenyl group attached via a carbonyl linkage.
3-(Ethylthio)-pyridineC9H11NSA simpler derivative focusing solely on the pyridine structure without additional functional groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator